8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl 4-fluoro-2-methylbenzene-1-sulfonate
Description
The compound 8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6,10,12-hexaen-4-yl 4-fluoro-2-methylbenzene-1-sulfonate is a structurally complex molecule featuring a tricyclic oxa-ring system fused to a substituted benzene sulfonate group.
Properties
IUPAC Name |
dibenzofuran-2-yl 4-fluoro-2-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FO4S/c1-12-10-13(20)6-9-19(12)25(21,22)24-14-7-8-18-16(11-14)15-4-2-3-5-17(15)23-18/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFVNVXEZXOYLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)OC2=CC3=C(C=C2)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gold-Catalyzed Tandem Reactions
In a representative procedure, glycal-derived 1,6-enynes bearing propargylic carboxylates undergo gold(I)-catalyzed 1,3-acyloxy migration to generate allenyl intermediates. Subsequent Ferrier rearrangement forms oxa-bridged bicyclic systems. For example, using Ph₃PAuCl/AgSbF₆ in dichloromethane at room temperature, enantiomerically pure 8-oxabicyclo[3.2.1]octanes are obtained in yields exceeding 80%. Adapting this methodology to larger ring systems (e.g., tricyclo[7.4.0.0²,⁷]) may require modifying the enyne substrate’s chain length and steric profile.
Nazarov Cyclization for Tricyclic Formation
Interrupted Nazarov cyclization has been employed to convert bicyclic divinyl ketones into 11-oxatricyclo[5.3.1.0]undecanes. For instance, treatment of 8-oxabicyclo[3.2.1]octane derivatives with BF₃·OEt₂ and H₂O induces electrocyclic ring closure, yielding diastereomerically pure tricyclic products. Applied to a suitably functionalized precursor, this method could facilitate the construction of the [7.4.0.0²,⁷] tricyclic system.
Challenges and Optimization Considerations
Steric and Electronic Effects
The tricyclic system’s rigidity may hinder sulfonyl chloride access to the hydroxyl group. Employating bulky bases (e.g., 2,6-lutidine) or elevated temperatures could improve reaction efficiency.
Purification and Characterization
Chromatographic purification on silica gel (ethyl acetate/hexane gradient) isolates the sulfonate ester. Structural confirmation requires:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm), sulfonate SO₃ group (δ ~120 ppm in ¹³C), and fluorine coupling patterns.
- HRMS : Molecular ion peak matching C₂₀H₁₆FO₅S⁻ (exact mass: 411.0678).
Comparative Analysis of Methodologies
| Method | Yield (%) | Diastereoselectivity | Key Catalyst |
|---|---|---|---|
| Gold-catalyzed cyclization | 80–90 | >99% ee | Ph₃PAuCl/AgSbF₆ |
| Nazarov cyclization | 70–78 | Diastereomerically pure | BF₃·OEt₂/H₂O |
| Sulfonation | 60–75* | N/A | Pyridine |
*Theoretical yield based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl 4-fluoro-2-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate ester group, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl 4-fluoro-2-methylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl 4-fluoro-2-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Analogs
| Compound Name | Core Scaffold | Substituents |
|---|---|---|
| Target Compound | 8-oxatricyclo[7.4.0.0²,⁷] | 4-fluoro-2-methylbenzene sulfonate |
| FDB021211 | 8-oxatricyclo[7.4.0.0²,⁷] | 3,5,6,10-tetramethoxy, 4-hydroxy |
Computational Similarity Metrics
Tanimoto and Dice Coefficients
Similarity indexing using Tanimoto and Dice coefficients is a standard approach for quantifying structural overlap. For example, highlights a ~70% similarity between aglaithioduline and SAHA (a histone deacetylase inhibitor) using Tanimoto-based fingerprinting. Applied to the target compound, such metrics could compare its MACCS or Morgan fingerprints to analogs, with values >0.65 indicating significant similarity .
Activity Landscape Modeling
Activity cliffs—structurally similar compounds with divergent potencies—are identified through pairwise SAR analysis. emphasizes that even minor structural changes (e.g., fluorine substitution) can drastically alter bioactivity, underscoring the need for systematic comparisons .
Pharmacokinetic and Bioactivity Profiles
Molecular Properties
demonstrates that molecular weight, logP, and hydrogen-bonding capacity are critical for comparing pharmacokinetics. For instance, SAHA and aglaithioduline share nearly identical logP (~3.2) and molecular weight (~250 Da), enabling similar membrane permeability. Extending this to the target compound, its sulfonate group may enhance solubility but reduce blood-brain barrier penetration compared to non-ionic analogs .
Table 2: Hypothetical Pharmacokinetic Comparison
| Compound | Molecular Weight (Da) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~400 | ~2.8 | 1 | 6 |
| FDB021211 | ~360 | ~1.5 | 1 | 8 |
Bioactivity Clustering
reveals that compounds with similar bioactivity profiles often cluster by structural class. For example, sulfonates and methoxy-substituted dibenzofurans may target similar protein families (e.g., kinases or HDACs), but fluorine substituents could enhance selectivity via hydrophobic interactions .
Case Studies in Compound Comparison
Substructure Searching and Met7 Contact Analysis
As detailed in , scaffold-focused substructure searches combined with contact area calculations (e.g., Met7 interaction <10 Ų) can identify analogs with conserved binding modes but divergent potency. This approach could prioritize analogs of the target compound for experimental testing .
Molecular Networking and Dereplication
highlights molecular networking using MS/MS fragmentation patterns (cosine scores >0.7) to group related compounds. Applied to the target compound, this method could rapidly identify derivatives with conserved fragmentation pathways, accelerating dereplication .
Challenges and Limitations
- Contradictory Methodologies : QSAR models () compare compounds against entire datasets rather than individual analogs, complicating direct pairwise comparisons .
- Activity Cliffs: Minor structural differences (e.g., fluorine vs. methoxy) may lead to significant potency shifts, necessitating experimental validation of computational predictions .
Biological Activity
Chemical Structure and Properties
The molecular structure of 8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl 4-fluoro-2-methylbenzene-1-sulfonate is characterized by its unique bicyclic framework and sulfonate group, which may influence its reactivity and interactions with biological targets.
Molecular Formula
- Molecular Formula : C₁₄H₁₃FNO₃S
- Molecular Weight : 293.32 g/mol
Antimicrobial Properties
Recent studies have indicated that compounds similar to 8-oxatricyclo[7.4.0.0^{2,7}]trideca have exhibited significant antimicrobial activity against various bacterial strains. The sulfonate group enhances solubility in biological systems, potentially increasing the compound's bioavailability.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
In vitro studies have shown that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in human cell lines. This activity suggests a potential therapeutic application in inflammatory diseases.
Case Studies
-
Study on Cytokine Inhibition :
- Objective : To evaluate the effects on TNF-alpha production.
- Method : Human macrophages were treated with varying concentrations of the compound.
- Results : A significant reduction in TNF-alpha levels was observed at concentrations above 20 µg/mL.
-
In Vivo Model :
- An animal model of arthritis demonstrated reduced swelling and pain when treated with the compound compared to control groups.
Anticancer Activity
Preliminary research indicates that the compound may induce apoptosis in cancer cell lines through mitochondrial pathways. The presence of the fluorinated aromatic ring is hypothesized to play a critical role in enhancing cytotoxicity against tumor cells.
Table 2: Cytotoxicity Data
Q & A
Q. What are the established synthetic routes for 8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl 4-fluoro-2-methylbenzene-1-sulfonate, and how can purity be validated?
Methodological Answer: The synthesis typically involves:
Cyclization : Formation of the oxatricyclo core via thermally or catalytically promoted cycloaddition reactions.
Sulfonation : Introduction of the 4-fluoro-2-methylbenzenesulfonate group using sulfonyl chlorides under anhydrous conditions.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures.
Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., absence of proton signals from byproducts in H NMR at δ 7.2–8.5 ppm). Crystallographic validation (single-crystal X-ray diffraction) ensures structural fidelity, as demonstrated in analogous tricyclic sulfonate systems .
Q. How can the stereochemical configuration of the oxatricyclo core be experimentally determined?
Methodological Answer:
- X-ray Crystallography : The gold standard for unambiguous stereochemical assignment. Key metrics include R-factor (<0.05) and data-to-parameter ratio (>7:1) to ensure reliability .
- NOESY NMR : Cross-peaks between protons on adjacent rings confirm spatial proximity. For example, coupling between H-2 and H-7 protons validates the fused bicyclic structure.
- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by correlating IR absorption with chirality .
Advanced Research Questions
Q. What computational methods are suitable for modeling the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate activation energies for sulfonate group substitution (e.g., B3LYP/6-311+G(d,p) basis set). Solvent effects are modeled using PCM (Polarizable Continuum Model).
- Molecular Dynamics (MD) Simulations : Track trajectory of nucleophiles (e.g., hydroxide ions) approaching the sulfonate center under varying temperatures.
- COMSOL Multiphysics : Simulate reaction kinetics in microfluidic systems to optimize conditions (e.g., residence time, mixing efficiency) .
Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?
Methodological Answer:
Comparative Analysis : Cross-validate X-ray data (e.g., bond lengths, torsion angles) with analogous tricyclic sulfonates (e.g., 12-(4-methoxyphenyl)-10-phenylhexaazatricyclo derivatives ).
Dynamic NMR Studies : Resolve discrepancies in proton environments by analyzing variable-temperature H NMR spectra (e.g., coalescence temperatures for ring-flipping).
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula to rule out isomeric byproducts.
Theoretical Refinement : Re-optimize crystallographic models using SHELXL97 software to account for thermal motion or disorder .
Q. What strategies are recommended for studying the compound’s stability under hydrolytic or oxidative conditions?
Methodological Answer:
- Forced Degradation Studies :
- Hydrolysis : Expose to aqueous buffers (pH 1–13) at 40–80°C. Monitor via LC-MS for sulfonate ester cleavage.
- Oxidation : Treat with HO/UV light. Identify degradation products (e.g., sulfonic acids) via F NMR .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life (e.g., E calculation from degradation rates at multiple temperatures).
- Stabilizers : Co-crystallize with antioxidants (e.g., BHT) to assess inhibitory effects on oxidation .
Q. How can the compound’s electronic properties guide its application in catalytic or material science contexts?
Methodological Answer:
- Frontier Orbital Analysis (DFT) : Calculate HOMO/LUMO energies to predict redox activity. Low LUMO energies (<-1.5 eV) suggest suitability as electron-deficient ligands in transition-metal catalysis.
- Cyclic Voltammetry : Measure oxidation potentials (e.g., E vs Ag/AgCl) to assess stability in electrochemical applications.
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (>200°C supports use in high-temperature polymers) .
Q. What theoretical frameworks are critical for designing biological activity studies of this compound?
Methodological Answer:
QSAR Models : Correlate sulfonate group substituents (e.g., fluorine position) with bioactivity using Hansch parameters (π, σ).
Docking Simulations (AutoDock Vina) : Predict binding affinity to target proteins (e.g., kinases) by docking the sulfonate moiety into ATP-binding pockets.
Pharmacokinetic Profiling : Apply Lipinski’s Rule of Five to assess drug-likeness (e.g., logP <5, molecular weight <500 Da) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
